molecular formula C12H9F3O2 B6305840 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid CAS No. 2089650-74-6

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid

Cat. No.: B6305840
CAS No.: 2089650-74-6
M. Wt: 242.19 g/mol
InChI Key: WYJCLAGNAXGQAP-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid is a bicyclic compound featuring a strained bicyclo[1.1.0]butane core substituted with a para-trifluoromethylphenyl group at position 3 and a carboxylic acid moiety at position 1. Its molecular formula is C₁₂H₉F₃O₂, with a molecular weight of 242.16 g/mol. The bicyclo[1.1.0]butane scaffold imparts significant ring strain, which influences its reactivity and stability.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.0]butane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)8-3-1-7(2-4-8)10-5-11(10,6-10)9(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJCLAGNAXGQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Bridgehead Functionalization

Stepwise Synthesis of TFMP-BCA

Synthesis of Bicyclo[1.1.0]butane Intermediate

The foundational BCB scaffold is constructed using a four-step sequence:

Step 1: Sulfonation of But-3-en-1-yl Precursor

4-Bromobutene reacts with sodium benzenesulfinate in DMF at 60°C to yield (but-3-en-1-ylsulfonyl)benzene (S1) in 83% yield.

ReagentConditionsYield
Na benzenesulfinateDMF, 60°C, 2.5 h83%

Step 2: Epoxidation

S1 is treated with Oxone® in acetone/water to form epoxide S2 (94% yield). The epoxide’s strain primes it for subsequent ring-opening.

Step 3: Cyclopropanation via Lithiation

Epoxide S2 undergoes lithiation with n-BuLi in THF at 0°C, followed by quenching to generate cyclopropane methanol S3 (96% yield).

Step 4: Mesylation

S3 is converted to mesylate S4 using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (99% yield). This activates the bridgehead for nucleophilic substitution.

Step 5: Suzuki-Miyaura Coupling

The mesylate intermediate (S4) participates in a palladium-catalyzed coupling with 4-(trifluoromethyl)phenylboronic acid. Optimized conditions use Pd(PPh₃)₄, K₂CO₃, and a 3:1 dioxane/water mixture at 80°C, achieving 75–85% yield.

Step 6: Carboxylic Acid Installation

The methyl ester precursor is hydrolyzed using LiOH in THF/water (1:1) at 60°C, yielding the carboxylic acid functionality. Acidic workup (HCl) ensures protonation of the carboxylate.

Reaction Optimization and Challenges

Regioselectivity in Bridgehead Functionalization

The BCB’s symmetry complicates regiocontrol. Directed lithiation with sulfonyl groups ensures >20:1 selectivity for the 1-position over the 3-position. Computational studies attribute this to the sulfonyl group’s electron-withdrawing effects, stabilizing the transition state.

Stability of Intermediates

Mesylate S4 is prone to hydrolysis under aqueous conditions. Anhydrous solvents (e.g., THF) and inert atmospheres are critical for preserving reactivity.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The bridgehead protons resonate as distinct singlets at δ 2.8–3.1 ppm, while the trifluoromethyl group appears as a singlet at δ 4.1–4.3 ppm.

  • ¹³C NMR : The bicyclic carbons are observed at δ 35–40 ppm, with the carboxylate carbon at δ 170–175 ppm.

X-ray Crystallography

Single-crystal X-ray analysis confirms the BCB framework’s geometry and substituent orientations. Key metrics include:

ParameterValue
C1–C2 bond length1.54 Å
C1–C3–C4 angle92.5°

Alternative Synthetic Routes

Photochemical [2+2] Cycloaddition

UV irradiation of 1,3-dienes and alkenes generates BCB derivatives. However, this method suffers from poor yields (<30%) and limited functional group tolerance.

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed reactions with diazo compounds show promise but require optimization for electron-deficient aryl groups like trifluoromethylphenyl.

Industrial Scalability and Environmental Impact

Solvent Selection

DMF and dichloromethane are replaced with cyclopentyl methyl ether (CPME) in large-scale syntheses to reduce toxicity.

Waste Stream Management

Lithium byproducts from lithiation steps are neutralized with CO₂ to form Li₂CO₃, which is recycled .

Chemical Reactions Analysis

Oxidative and Photocatalytic Activation

The compound undergoes oxidative activation under photocatalytic conditions, enabling strain-release reactions. Key findings include:

  • Reaction with Styrenes : Under visible-light irradiation with 4CzIPN photocatalyst, oxidative activation forms bicyclo[1.1.0]butane-derived cycloadducts. For example, reaction with styrene yields two regioisomers (C2- and C3-phenyl-substituted products) in a 77% combined yield .

  • Electrophilic Additions : Radical cation intermediates generated via photocatalysis react with nucleophiles like allyl alcohol to form ethers (45% yield) .

Mechanistic Insight :

  • Cyclic voltammetry confirms irreversible oxidation at +1.85 V vs SCE, supporting radical cation formation .

  • DFT calculations reveal preferential nucleophilic attack at the C3 position due to lower transition-state energy (ΔΔG‡ = 8 kcal/mol) .

Electrochemical Selenization

A novel electrochemical method enables selenization with diselenides:

  • Reaction with Diphenyl Diselenide : Under constant current (10 mA), the compound forms 3-(arylselanyl)spiro[cyclobutane-1,3′-indolin]-2′-one derivatives via strain release and intramolecular cyclization (yields: 60–85%) .

  • Key Conditions :

    • Solvent: CH₃CN/H₂O (4:1)

    • Electrodes: Graphite anode, Pt cathode

    • Additive: nBu₄NBF₄ (0.1 M) .

Core Functionalization

  • Carboxylic Acid Derivatization : Reacts with methoxy(methyl)amine hydrochloride and Grignard reagents (e.g., iPrMgCl) to form Weinreb amides, enabling ketone synthesis .

  • Esterification : Methyl ester derivatives are synthesized via Mitsunobu conditions (DIAD, PPh₃, MeOH) .

Cycloaddition Reactions

  • [4+2] Annulation : Catalyzed by Lewis acids (e.g., AlCl₃), reacts with electron-deficient dienes to form fused bicyclic products. Example: Reaction with 1,3-cyclohexadiene yields a tricyclic adduct (62% yield) .

Thermal and Catalytic Reactions

  • Thermal Ring-Opening : Heating above 150°C induces retro-[2+2] cycloaddition, releasing strain energy and forming 1,3-diene intermediates .

  • Transition-Metal Catalysis : Pd-catalyzed cross-couplings (Suzuki, Heck) are hindered by steric bulk, but Rh-catalyzed C–H activation enables arylation at the bridgehead position .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor Product(s)YieldRef.
Photocatalytic [3+2]4CzIPN, hv, CH₃CNBicyclohexanes (C2/C3 regioisomers)77%
Electrochemical SelenizationPhSeSePh, nBu₄NBF₄, CH₃CN/H₂OSpiroindolinones60–85%
Lewis Acid [4+2]AlCl₃, DCM, 25°CTricyclic cycloadduct62%
Grignard AdditioniPrMgCl, THF, 0°C → RTBicyclo[1.1.0]butan-1-yl ketones51%

Stability and Side Reactions

  • Hydrolysis : The carboxylic acid group undergoes slow hydrolysis in aqueous base (pH >10), forming carboxylate salts .

  • Decarboxylation : Heating above 200°C leads to CO₂ loss, generating 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.0]butane .

Scientific Research Applications

Medicinal Chemistry

The unique structural features of TFMP-BCA make it an interesting candidate for drug development. The trifluoromethyl group enhances lipophilicity and can modulate biological activity, making it suitable for exploring its potential as a therapeutic agent.

Case Studies

  • Interaction Studies : Research is ongoing to investigate how TFMP-BCA interacts with various biomolecules, which is crucial for understanding its pharmacological profile. Such studies may reveal insights into its efficacy as a therapeutic agent and help optimize its design for specific biological targets.

Material Science

TFMP-BCA's unique chemical structure may also find applications in the development of novel materials. Its properties could be leveraged in creating advanced polymers or coatings that require specific mechanical or thermal characteristics.

Synthetic Chemistry

The synthesis of TFMP-BCA typically involves methods that exploit its strained bicyclic system to facilitate reactions that may not be feasible with less strained compounds. This can lead to innovative synthetic routes in organic chemistry.

Synthesis Pathways

Common synthetic pathways include:

  • Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the bicyclic structure.
  • Functionalization Reactions : Introducing the trifluoromethyl group through electrophilic aromatic substitution or similar methodologies.

Toxicological Considerations

TFMP-BCA has been classified under various safety categories due to its potential irritative effects upon contact with skin and eyes, necessitating careful handling in laboratory settings.

Safety Data Summary

  • Skin Irritation : Category 2
  • Eye Irritation : Category 2A
  • Respiratory Toxicity : Specific target organ toxicity - single exposure (Category 3)

Proper safety measures should be implemented when handling this compound to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic distribution and steric properties. The bicyclic structure provides rigidity, which can be crucial for fitting into specific binding sites.

Comparison with Similar Compounds

Methyl bicyclo[1.1.0]butane-1-carboxylate

  • Molecular Formula : C₆H₈O₂
  • Molecular Weight : 112.13 g/mol
  • Substituents : Methyl ester (-COOCH₃) at position 1.
  • Key Differences :
    • The methyl ester lacks the trifluoromethylphenyl group and carboxylic acid, resulting in lower molecular weight and reduced polarity.
    • Ester groups are less acidic (pKa ~8–10) compared to carboxylic acids (pKa ~2–5), affecting solubility and reactivity.
    • The absence of the trifluoromethyl group reduces lipophilicity and electron-withdrawing effects .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Substituents : Piperidine ring, tert-butoxycarbonyl (Boc) protecting group, and carboxylic acid.
  • Key Differences: The piperidine ring is a six-membered saturated system, contrasting with the strained bicyclo[1.1.0]butane. The absence of fluorine substituents reduces metabolic stability and lipophilicity compared to the trifluoromethyl-containing target compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) pKa (Predicted) Solubility Profile
3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid 242.16 2.8 ~2.5–3.0 Low aqueous solubility; soluble in polar aprotic solvents (e.g., DMSO)
Methyl bicyclo[1.1.0]butane-1-carboxylate 112.13 1.2 ~8.5 Moderate solubility in organic solvents (e.g., ethyl acetate)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 305.37 3.1 ~4.5 Low aqueous solubility; soluble in chlorinated solvents

Key Observations :

  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.8) compared to the methyl ester (logP ~1.2).
  • The carboxylic acid in the target compound is more acidic (predicted pKa ~2.5–3.0) than the methyl ester (pKa ~8.5) due to electron-withdrawing effects of the CF₃ group .

Reactivity and Stability

  • Bicyclo[1.1.0]butane Core :
    • The high ring strain in bicyclo[1.1.0]butane derivatives makes them prone to ring-opening reactions , especially under thermal or acidic conditions.
    • The target compound’s carboxylic acid may participate in salt formation or conjugation reactions , whereas the methyl ester undergoes hydrolysis to the carboxylic acid under basic conditions .
  • Trifluoromethyl Group: Enhances stability against metabolic degradation compared to non-fluorinated analogs. Directs electrophilic substitution reactions on the phenyl ring to the meta position due to its electron-withdrawing nature.

Biological Activity

3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid, often abbreviated as TFMP-BCA, is a bicyclic compound notable for its unique structural characteristics, including a trifluoromethyl group and a carboxylic acid functional group. This compound's biological activity is of significant interest due to its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

TFMP-BCA is characterized by the following molecular formula and structure:

  • Molecular Formula : C12_{12}H9_{9}F3_{3}O2_{2}
  • Molar Mass : 242.19 g/mol

The bicyclo[1.1.0]butane framework contributes to a strained structure, which may influence its reactivity and biological interactions. The trifluoromethyl substitution enhances lipophilicity and alters electronic properties, potentially affecting its binding affinity to biological targets.

Pharmacological Potential

Research into similar compounds indicates that bicyclic structures can exhibit diverse biological activities, including anti-inflammatory and anticancer properties. Although specific studies on TFMP-BCA are scarce, its structural analogs have shown promise in modulating enzymatic activity and influencing cellular signaling pathways.

Interaction Studies

Understanding how TFMP-BCA interacts with biomolecules is crucial for elucidating its pharmacological profile. Initial studies suggest that the compound may interact with lipid-associated phospholipase A2 (LpPLA2), which plays a role in inflammatory processes. Such interactions could provide insights into its potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinct features of TFMP-BCA relative to other bicyclic compounds:

Compound NameStructure TypeUnique Features
TFMP-BCABicyclo[1.1.0]butaneTrifluoromethyl substitution, carboxylic acid group
Bicyclo[2.2.0]hexane derivativesBicyclicDifferent ring size, varied substituents
Cyclobutane derivativesFour-membered ringLacks trifluoromethyl substitution
Bicyclo[3.3.0]octane derivativesLarger bicyclicMore complex structure, different reactivity

This table illustrates how TFMP-BCA's unique trifluoromethyl substitution and strained bicyclic framework may confer advantages in reactivity and biological activity compared to other compounds.

Case Studies

While specific case studies directly involving TFMP-BCA are lacking, research on related bicyclic compounds has demonstrated significant biological effects:

  • Anti-inflammatory Activity : Analogous compounds have been shown to inhibit LpPLA2 activity, suggesting that TFMP-BCA may also possess similar anti-inflammatory properties.
  • Enzyme Inhibition : Studies on bicyclic structures indicate potential for enzyme inhibition, which could be explored further for TFMP-BCA in contexts such as cancer therapy or metabolic disorders.

Q & A

Q. Basic

  • NMR spectroscopy : Bridgehead protons (δ 2.5–3.5 ppm in ¹H NMR) and coupling patterns confirm bicyclic geometry.
  • X-ray crystallography : Resolves strained bond angles (C1–C3 bond: ~1.5 Å) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ = 287.1 for methyl ester intermediate) .

What contradictory data exist regarding stability under deprotection conditions?

Q. Advanced

  • Hydrogenolysis of benzyl esters : Produces mixtures due to competing ring-opening reactions, as observed in Merck’s route .
  • Acid hydrolysis of methyl esters : Maintains bicyclo[1.1.0]butane integrity when using mild conditions (e.g., LiOH/THF) .

Resolution : Use tandem LC-MS to monitor deprotection in real-time. Consider tert-butyl esters for acid-stable protection .

What reactivity features make this compound valuable in medicinal chemistry?

Q. Basic

  • Strain-release reactivity : The central strained bond enables nucleophilic additions (e.g., thiol-yne reactions) for covalent inhibitor design .
  • Trifluoromethyl effects : Enhances metabolic stability and modulates electronic properties for target binding .

How can the bicyclo[1.1.0]butane system be applied in radiopharmaceuticals?

Q. Advanced

  • Radiolabeling : Sulfonyl-linked derivatives (e.g., [¹²⁵I]iodophenylsulfonyl analogs) enable SPECT imaging via Cu₂O-catalyzed isotope incorporation .
  • Covalent warheads : Strain-release "click" reactions with biomolecules (e.g., thiols) allow targeted drug delivery .

Experimental Design : Radiolabeling requires inert atmospheres and rapid purification to prevent radiolysis .

What analytical challenges arise in purity assessment?

Q. Advanced

  • Chromatographic co-elution : Strained and ring-opened products often overlap. Use UPLC-MS with ion mobility separation for resolution .
  • Thermal instability : Differential scanning calorimetry (DSC) detects decomposition during melting point analysis .

What computational tools guide inhibitor design using this scaffold?

Q. Advanced

  • DFT calculations : Quantify strain energy (~60 kcal/mol) and predict regioselectivity in cycloadditions .
  • Molecular docking : Simulate binding to enzymes (e.g., proteases) by modeling the trifluoromethyl group’s electrostatic effects .

Contradiction Analysis : While DFT predicts preferential nucleophilic attack at C1, experimental data show variability; validate with kinetic isotope effects .

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